Product packaging for 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1000340-66-8)

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1613714
CAS No.: 1000340-66-8
M. Wt: 275.93 g/mol
InChI Key: WOFNUPHCRULLPE-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine ( 1000340-66-8) is a versatile brominated heterocyclic building block of high value in medicinal chemistry and drug discovery research. This compound features a 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold known for its planar geometry and ability to act as a hinge-binding group in kinase inhibitor design . The presence of two bromine atoms at the 4 and 6 positions makes it a versatile synthetic intermediate, enabling further functionalization via cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations to create diverse compound libraries for biological screening. The 1H-pyrrolo[2,3-b]pyridine scaffold is extensively utilized in the development of potential therapeutic agents. Research indicates that derivatives based on this core structure have been designed as potent inhibitors of various kinase targets, including Maternal Embryonic Leucine Zipper Kinase (MELK) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in several cancer types . The planar structure of the pyrrolopyridine core allows it to mimic adenine and form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites, a key mechanism of action for many kinase inhibitors . Beyond oncology, this scaffold is found in compounds investigated as cannabinoid antagonists, antidiabetic agents, and for various other pharmacological applications . This product is intended for use as a key chemical intermediate in organic synthesis and hit-to-lead optimization campaigns. Researchers can leverage the reactivity of the bromine substituents to systematically introduce diverse chemical moieties, exploring structure-activity relationships to develop novel bioactive molecules. Store in a cool, dark place under an inert atmosphere between 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2 B1613714 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFNUPHCRULLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646906
Record name 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-66-8
Record name 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dibromo 1h Pyrrolo 2,3 B Pyridine and Analogues

Strategies for the Construction of the 1H-Pyrrolo[2,3-b]pyridine Ring System

The synthesis of the 7-azaindole (B17877) skeleton is a central theme in heterocyclic chemistry, primarily due to its role as a bioisostere for indoles. researchgate.net A multitude of synthetic methods have been developed, which can be broadly categorized by the final ring-forming step: building the pyrrole (B145914) ring onto a pyridine (B92270) precursor or constructing the pyridine ring onto a pre-existing pyrrole. researchgate.netresearchgate.net

Pyrrolo Annelation Approaches

Pyrrolo annelation involves the fusion of a pyrrole ring onto an existing aromatic system. Several classic indole (B1671886) syntheses have been adapted for the creation of azaindoles. These include the Bartoli, Leimgruber–Batcho, and Hemetsberger–Knittel approaches. researchgate.net However, the versatile Fischer indole synthesis is often less efficient for azaindoles due to the electron-deficient nature of the pyridine ring, which can hinder the key rsc.orgrsc.org-sigmatropic rearrangement step. uni-rostock.de Similarly, the Bartoli indole synthesis, while viable, generally results in low yields and requires a significant excess of a vinyl Grignard reagent. uni-rostock.de

Advances in organometallic chemistry have introduced powerful transition metal-catalyzed methods for azaindole formation. uni-rostock.de Palladium-catalyzed reactions, such as the Larock, Heck, and Suzuki coupling strategies, offer broader substrate scope and improved efficiency. uni-rostock.deresearchgate.netnih.gov For example, the Larock heteroannulation of internal alkynes has been successfully applied to construct 5-, 6-, and 7-azaindoles. uni-rostock.de

Cyclocondensation Reactions in Pyrrolo[2,3-b]pyridine Synthesis

Cyclocondensation reactions provide a direct and efficient route to substituted 1H-pyrrolo[2,3-b]pyridines. One notable method involves the two-component reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with various active methylene (B1212753) compounds. ajol.inforesearchgate.net By refluxing the reactants in acetic acid with a catalytic amount of hydrochloric acid, a range of substituted 1H-pyrrolo[2,3-b]pyridines can be synthesized. ajol.inforesearchgate.net

The mechanism for these reactions involves the initial addition of the pyrrole amino group onto a cyano group of the active methylene compound, followed by cyclization to form the fused pyridine ring. researchgate.net

Table 1: Examples of Cyclocondensation for 1H-Pyrrolo[2,3-b]pyridine Synthesis ajol.inforesearchgate.net

Pyrrole PrecursorActive Methylene CompoundResulting Product Type
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileAcetyl acetoneSubstituted 1H-pyrrolo[2,3-b]pyridine
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileEthyl cyanoacetateSubstituted 1H-pyrrolo[2,3-b]pyridine
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileMalononitrileSubstituted 1H-pyrrolo[2,3-b]pyridine

This table illustrates the versatility of the cyclocondensation approach using different active methylene compounds to generate various substituted pyrrolo[2,3-b]pyridine derivatives.

Formation of the Pyridine Ring onto Pre-existing Pyrrole Scaffolds

An alternative strategy involves constructing the pyridine ring onto a pyrrole template. This can be achieved through ring expansion reactions. A patented process describes the expansion of a pyrrole ring to a pyridine ring by reacting the pyrrole-containing compound with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures (200°C to 650°C). google.com This method is applicable to pyrrole itself, as well as to fused systems like indole. google.com

More recently, methods involving single-carbon-atom insertion into the pyrrole scaffold using α-chloro diazirines as carbene precursors have been developed to synthesize quinoline (B57606) derivatives, a related but different heterocyclic system. researchgate.net

Formation of the Pyrrole Ring onto Pre-existing Pyridine Scaffolds

Perhaps the most common approach to the 7-azaindole skeleton involves the formation of the pyrrole ring onto a pre-existing, appropriately substituted pyridine scaffold. researchgate.net This mirrors many traditional indole syntheses.

Madelung and Fischer-Type Syntheses: Modified versions of the Madelung and Fischer indole syntheses have been successfully used to prepare a variety of alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org

Palladium-Catalyzed Annulation: The reaction of ortho-iodoarylamines (in this case, 2-amino-3-iodopyridine (B10696) derivatives) with allyl acetate (B1210297) in the presence of a palladium catalyst can yield 2-methyl-7-azaindoles. nih.gov

Intramolecular Heck Reaction: Imines or enamines formed between aminopyridines and ketones can undergo an intramolecular Heck reaction under microwave irradiation to produce 4-, 5-, 6-, or 7-azaindoles in moderate to good yields. researchgate.net This one-pot procedure is general in scope and compatible with various functional groups. researchgate.netnih.gov

Suzuki-Miyaura and Cyclization: A two-step route starting from chloroamino-N-heterocycles involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization to efficiently generate the azaindole ring system. researchgate.net

Regioselective Bromination Techniques for 1H-Pyrrolo[2,3-b]pyridine Skeletons

Once the 1H-pyrrolo[2,3-b]pyridine nucleus is formed, the introduction of bromine substituents at specific positions is required to synthesize compounds like 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine. The electronic properties of the bicyclic system dictate the regioselectivity of electrophilic substitution reactions.

Direct Bromination Methods

Direct electrophilic bromination of the 1H-pyrrolo[2,3-b]pyridine ring typically occurs at the 3-position of the electron-rich pyrrole ring. rsc.org This is a common outcome for various electrophilic reactions, including nitration and iodination. rsc.org

However, achieving substitution on the pyridine ring, such as at the 4- and 6-positions, requires more nuanced strategies. Often, the reactivity of the pyrrole ring must be suppressed, or the pyridine ring must be activated.

Table 2: Regioselective Bromination Strategies and Outcomes

Starting MaterialReagent(s)Position(s) BrominatedKey FindingsCitation(s)
1H-Pyrrolo[2,3-b]pyridineN-Bromosuccinimide (NBS)3Electrophilic substitution occurs preferentially on the pyrrole ring. rsc.org
7-AzaindoleSodium bisulfite, then Bromine5A three-step process involving protection of the pyrrole ring as a dihydro-sulfonate adduct, followed by bromination and deprotection. google.com
4-Chloro-3-nitro-7-azaindoleN-Bromosuccinimide (NBS)5The presence of electron-withdrawing groups on the pyrrole ring deactivates it, allowing for highly regioselective bromination on the pyridine ring. acs.org
Azaindoles3-LSR (RebH enzyme variant)3Enzymatic bromination provides a method for selective C3-bromination. nih.gov

A reported synthesis for 5-bromo-7-azaindole (B68098) employs a three-step process to achieve bromination on the pyridine ring. google.com First, 7-azaindole reacts with sodium bisulfite to form dihydro-7-azaindole-2-sodium sulfonate. This protection of the pyrrole ring facilitates the subsequent bromination at the 5-position. The final step involves the removal of the sulfonate group under alkaline conditions to yield the desired product. google.com

Indirect Synthetic Routes to Achieve 4,6-Dibromination

A documented indirect route to this compound begins with the parent compound, 7-azaindole, and proceeds through a series of transformations targeting the pyridine ring. This strategy leverages the modification of the electronic properties of the pyridine ring via N-oxidation to direct subsequent substitutions.

The key steps in this pathway are as follows:

N-Oxidation: The synthesis commences with the oxidation of 1H-pyrrolo[2,3-b]pyridine to form 1H-pyrrolo[2,3-b]pyridine-7-oxide. This step activates the pyridine ring, making it more susceptible to nucleophilic attack and directing electrophilic substitution to the 4-position.

Nitration: The resulting N-oxide is then subjected to nitration, which selectively installs a nitro group at the 4-position to yield 4-nitro-1H-pyrrolo[2,3-b]pyridine-7-oxide.

Reduction of N-Oxide: The N-oxide is subsequently reduced, for example using PCl₃, to afford 4-nitro-1H-pyrrolo[2,3-b]pyridine.

Reduction of Nitro Group: The nitro group is then reduced to an amine, yielding 1H-pyrrolo[2,3-b]pyridin-4-amine.

Sandmeyer Reaction: The amino group is converted into a bromine atom via a Sandmeyer-type reaction. This involves diazotization of the amine followed by treatment with a bromide source, such as copper(I) bromide, to produce 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Final Bromination: The final step is the bromination of the 4-bromo intermediate. This second bromination occurs selectively at the 6-position of the pyridine ring to furnish the target compound, this compound.

This sequence represents a robust indirect method, as it systematically builds the required halogenation pattern by exploiting the directing effects of intermediate functional groups.

Control of Selectivity in Halogenation Processes

Achieving regioselectivity in the halogenation of the 7-azaindole scaffold is a significant synthetic challenge. The electronic nature of the fused bicyclic system, which combines an electron-rich pyrrole ring and an electron-deficient pyridine ring, dictates the outcome of electrophilic substitution reactions.

Pyrrole Ring vs. Pyridine Ring Selectivity: Direct electrophilic bromination of unsubstituted 1H-pyrrolo[2,3-b]pyridine overwhelmingly favors substitution at the C3 position of the pyrrole ring, which is the most nucleophilic site. To direct halogenation to the pyridine ring (positions 4, 5, or 6), the pyrrole nitrogen is often protected, typically with an electron-withdrawing group such as a phenylsulfonyl (SO₂Ph) or tosyl (Ts) group. This protection reduces the nucleophilicity of the pyrrole ring, thereby allowing electrophilic attack to occur on the less reactive pyridine ring.

Selectivity within the Pyridine Ring: Even with a protected pyrrole, achieving selectivity among the C4, C5, and C6 positions of the pyridine ring requires specific strategies.

N-Oxide Chemistry: As demonstrated in the indirect synthesis of this compound, formation of the 7-azaindole-7-oxide is a powerful tool. The N-oxide group deactivates the C2 and C6 positions towards electrophilic attack while strongly activating the C4 position, enabling highly regioselective nitration at this site. This intermediate is then used to introduce a halogen at C4.

The choice of brominating agent (e.g., Br₂, N-bromosuccinimide (NBS)) and reaction conditions (solvent, temperature, catalyst) are critical for controlling the selectivity and minimizing the formation of undesired polyhalogenated byproducts.

Advanced Synthetic Transformations for this compound Precursors

The strategic placement of two distinct bromine atoms on the 1H-pyrrolo[2,3-b]pyridine core renders it a valuable precursor for creating diverse molecular libraries. The differential reactivity of the C4-Br and C6-Br bonds, or the ability to perform sequential or one-pot double couplings, allows for the controlled introduction of various substituents. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of such dihaloheterocycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For precursors like this compound, these reactions provide a direct path to complex substituted azaindoles, which are prominent scaffolds in pharmaceutical research. The three primary transformations—Suzuki-Miyaura, Sonogashira, and Heck couplings—each offer unique advantages for introducing aryl/heteroaryl, alkynyl, and alkenyl moieties, respectively.

The Suzuki-Miyaura coupling reaction, which pairs an organohalide with an organoboron species (typically a boronic acid or ester), is one of the most robust and widely used palladium-catalyzed methods for forming C(sp²)–C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl groups at the 4- and/or 6-positions.

Research has demonstrated the successful application of this methodology. For instance, selective mono-arylation can be achieved, leveraging the potential for differential reactivity between the two bromine atoms or by controlling the stoichiometry of the reagents. In a documented example, this compound was coupled with (4-methoxyphenyl)boronic acid. The reaction was performed using a palladium catalyst in the presence of a base, leading to the selective substitution of one of the bromine atoms. This selective transformation highlights the ability to functionalize the scaffold in a stepwise manner, which is crucial for building complex target molecules.

SubstrateReagentCatalyst / Base / SolventProductYield (%)
This compound(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ / Na₂CO₃ / Dioxane/H₂O4-Bromo-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine69%

This table presents a specific example of a Suzuki-Miyaura coupling reaction performed on the target precursor.

The selectivity of the coupling can be influenced by factors such as the choice of palladium catalyst, ligand, base, and reaction temperature. This control is vital for synthesizing unsymmetrically disubstituted 7-azaindoles, where different aryl groups are desired at the C4 and C6 positions.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is exceptionally valuable for introducing rigid alkynyl linkers into molecular scaffolds, a common strategy in the design of kinase inhibitors and other biologically active molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov

While specific examples detailing the Sonogashira coupling on this compound are not extensively documented in the reviewed literature, the reaction is widely applied to other halo-azaindoles. For example, the coupling of 4-chloro-7-azaindole (B22810) and 6-bromo-7-azaindole derivatives has been successfully demonstrated. atlanchimpharma.com The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl, making the bromine atoms in the 4,6-dibromo precursor highly suitable for this transformation. wikipedia.org

Selective mono-alkynylation of a di-bromo substrate is often achievable by controlling reaction conditions or by leveraging the different electronic environments of the two halogen atoms. A typical Sonogashira reaction on a bromo-azaindole precursor is detailed below to illustrate the methodology.

SubstrateReagentCatalyst / Co-catalyst / Base / SolventProductYield (%)
1-Benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N / THF1-Benzoyl-6-(trimethylsilylethynyl)-1H-pyrrolo[2,3-b]pyridine95%

This table illustrates a representative Sonogashira coupling on a related 6-bromo-7-azaindole substrate to demonstrate the general methodology. atlanchimpharma.com

The Heck reaction creates a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org This reaction is a powerful method for synthesizing substituted alkenes and is frequently used to append vinyl groups or larger unsaturated chains onto heterocyclic cores. nih.gov

As with the Sonogashira coupling, specific literature examples of the Heck reaction applied to this compound are scarce. However, the reaction's utility has been established on various halo-azaindole isomers, demonstrating its potential for functionalizing the 4,6-dibromo precursor. atlanchimpharma.com The reaction typically involves a Pd(0) catalyst, which undergoes oxidative addition with the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. organic-chemistry.org

The conditions can be tuned to favor either mono- or di-vinylation of a dibromo-substrate. The reaction of a protected 4-iodo-7-azaindole (B1323397) with methyl acrylate (B77674) serves as a pertinent example of the Heck methodology on this scaffold.

SubstrateReagentCatalyst / Base / SolventProductYield (%)
1-Acetyl-4-iodo-1H-pyrrolo[2,3-b]pyridineMethyl acrylatePd(OAc)₂ / P(o-tol)₃ / Et₃N / CH₃CNMethyl (E)-3-(1-acetyl-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate81%

This table shows a representative Heck reaction on a related 4-iodo-7-azaindole substrate to illustrate the general methodology. atlanchimpharma.com

Reductive Cyclization Strategies

Reductive cyclization represents a powerful method for constructing the pyrrolo[2,3-b]pyridine core. This strategy often involves the formation of the pyrrole ring onto a pre-existing pyridine structure.

One notable approach is the free-radical intramolecular cyclization. In this method, precursors such as o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a system like tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN). beilstein-journals.org This process yields polycyclic structures containing the pyrrolo[2,3-b]pyridine skeleton. For instance, the cyclization of dibromo-substituted salts under these conditions can lead to double arylation, forming complex heterocyclic systems. beilstein-journals.org The selectivity of the cyclization can be controlled by the choice of halogen; an iodo-substituted precursor is more reactive than its bromo-analogue, allowing for selective monocyclization if desired. beilstein-journals.org

Another reductive cyclization strategy involves the treatment of a substituted nitropyridine with a reducing agent. For example, a 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine can be subjected to reductive cyclization using iron powder in acetic acid. chemicalbook.com The reaction proceeds by heating the mixture to reflux, which reduces the nitro group and facilitates the subsequent cyclization to form the pyrrole ring, yielding the corresponding 4-bromo-1H-pyrrolo[2,3-c]pyridine, an isomer of the target scaffold. chemicalbook.com This demonstrates the utility of nitro group reduction as a key step in forming the bicyclic azaindole system.

Below is a table summarizing examples of reductive cyclization strategies for pyrrolopyridine synthesis.

Table 1: Reductive Cyclization Methodologies for Pyrrolopyridine Synthesis
Starting Material Type Reagents Key Transformation Product Type Citation
o-Bromophenyl-substituted pyrrolylpyridinium salt TTMSS, AIBN Free-radical intramolecular arylation Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline beilstein-journals.org
2-(3-Bromo-5-nitropyridin-4-yl)ethenamine derivative Iron powder, Acetic Acid Nitro group reduction and cyclization 4-Bromo-1H-pyrrolo[2,3-c]pyridine chemicalbook.com

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrrolo[2,3-b]pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing pre-formed halogenated pyrrolo[2,3-b]pyridines. The electron-deficient nature of the pyridine ring activates attached halogens toward substitution by nucleophiles. youtube.com This reactivity is particularly pronounced at positions ortho and para to the pyridine nitrogen. youtube.com

In di-halogenated systems like this compound, achieving selective substitution can be challenging. Research on the closely related 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine framework highlights these challenges. nih.gov Attempts to perform a Buchwald-Hartwig amination on this substrate preferentially occurred at the C2 position (iodide displacement) rather than the desired C4 position (chloride displacement). nih.gov This indicates that the oxidative addition of the palladium catalyst is favored at the more reactive C-I bond. nih.gov

To achieve successful C4-amination, a revised strategy is often necessary. This involves first functionalizing the C2 position, for example, via a Suzuki-Miyaura cross-coupling reaction to install an aryl group. nih.gov With the more reactive C2 position addressed, subsequent Buchwald-Hartwig amination can proceed at the C4-chloro position. nih.gov The success of this second step often requires protecting the pyrrole nitrogen, for instance with a trimethylsilylethoxymethyl (SEM) group, to prevent side reactions. nih.gov

Table 2: Summary of Nucleophilic Substitution Attempts on a Di-halogenated Pyrrolo[2,3-b]pyridine Intermediate

Reaction Substrate Conditions Result Citation
Buchwald-Hartwig Amination 4-Chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine Secondary amine, Pd catalyst (RuPhos G2) Unsuccessful C4 amination; reduction at C2 observed nih.gov
Suzuki-Miyaura Coupling 4-Chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine Phenylboronic acid, Pd2(dba)3, K2CO3 Successful C2-arylation nih.gov
Buchwald-Hartwig Amination 4-Chloro-2-aryl-1-SEM-pyrrolo[2,3-b]pyridine Secondary amine, Pd catalyst Successful C4-amination nih.gov

Functionalization via N-Oxide Intermediates

The formation of an N-oxide at the pyridine nitrogen is a versatile strategy to alter the reactivity of the pyrrolo[2,3-b]pyridine ring system. The N-oxide group activates the pyridine ring, particularly at the C4 and C6 positions, for regioselective functionalization. researchgate.net This activation facilitates reactions that are otherwise difficult on the parent heterocycle.

A key application of this method is the direct introduction of halogens onto the pyridine ring via a Reissert-Henze type reaction. researchgate.net By converting 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to its N-oxide, it becomes possible to introduce chloro, bromo, and iodo groups selectively at the 6-position. researchgate.net This method provides a direct route to compounds that would be more complex to synthesize through other means. The N-oxide intermediate essentially reverses the normal electronic properties of the pyridine ring, making it susceptible to nucleophilic attack. youtube.com Once the desired functionalization is achieved, the N-oxide can be removed via reduction. youtube.com

Table 3: Reagents for Functionalization of 1H-Pyrrolo[2,3-b]pyridine via N-Oxide

Desired Functional Group Reaction Type Key Reagents Position of Functionalization Citation
Halogen (Cl, Br, I) Reissert-Henze N-Oxide formation, followed by halogen source 6-position researchgate.net
Cyano Reissert-Henze N-Oxide formation, Trimethylsilyl cyanide 6-position researchgate.net
Thiocyanato Reissert-Henze N-Oxide formation, Thiocyanate source 6-position researchgate.net

Other Relevant Reaction Sequences (e.g., Knoevenagel-Michael additions)

Tandem reaction sequences, such as the Knoevenagel condensation followed by a Michael addition, provide an efficient pathway for the construction of complex heterocyclic systems from simple starting materials. rsc.orgmdpi.com This cascade process is valuable for building fused ring systems in a single pot.

The general mechanism begins with a Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile, catalyzed by a base. rsc.org This step forms a highly electron-deficient alkene (an enone or equivalent), which serves as an excellent Michael acceptor. nih.gov In the presence of a suitable nucleophile, a subsequent Michael addition reaction occurs. mdpi.comnih.gov If the nucleophile is part of the same molecule, an intramolecular cyclization takes place, leading to the formation of a new ring. mdpi.com

This methodology has been effectively used to synthesize a variety of heterocyclic structures. For example, the three-component reaction of an aromatic aldehyde, malononitrile, and a compound like resorcinol (B1680541) or dimedone can produce 2-amino-4H-chromene derivatives in a solvent-free process using ball milling. rsc.org While this example yields an oxygen heterocycle, the underlying principle of a domino Knoevenagel-Michael reaction is broadly applicable and can be adapted for the synthesis of nitrogen-containing heterocycles like pyrrolopyridines by selecting appropriate precursors. rsc.org The efficiency and atom economy of these tandem reactions make them an attractive strategy in modern organic synthesis. rsc.org

Table 4: Components for a Domino Knoevenagel-Michael Reaction

Component 1 (Aldehyde) Component 2 (Active Methylene) Component 3 (Michael Donor) Catalyst Product Type Citation
Aromatic Aldehyde Malononitrile Dimedone Na2CO3 2-Amino-4-aryl-4H-chromene rsc.org
Salicylaldehyde 1,3-Bisarylsulfonylpropene (Intramolecular -OH) Piperidine, p-TsOH 3-Sulfonyl-2-sulfonylmethyl-2H-chromene mdpi.com
Aldehydes 6-Amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione Pyridinium ylide Organocatalyst Dihydrofuropyrido[2,3-d]pyrimidine rsc.org

Derivatization and Functionalization Strategies of the 4,6 Dibromo 1h Pyrrolo 2,3 B Pyridine Core

Strategic Functionalization of the Pyrrole (B145914) Moiety

The pyrrole portion of the 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine core is amenable to various functionalization reactions, primarily involving the nitrogen atom and the C2 and C3 positions.

Protection of the pyrrole nitrogen is a common initial step to modulate reactivity and improve solubility. A frequently employed protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. This protection is crucial for preventing undesired side reactions during subsequent functionalization steps, particularly metal-catalyzed cross-coupling reactions. nih.gov Another protective strategy involves the use of a p-toluenesulfonyl (Ts) group, which can also direct metallation to the C2 position. atlanchimpharma.com

Electrophilic substitution reactions can occur at the C3 position of the 7-azaindole (B17877) nucleus. For instance, iodination at the C3 position can be achieved using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide. acs.org This C3-iodinated intermediate can then serve as a handle for further diversification.

The C2 position of the pyrrole ring can be functionalized through directed metalation. After N-protection, treatment with a strong base like lithium diisopropylamide (LDA) can lead to regioselective lithiation at C2. atlanchimpharma.com The resulting organometallic species can be quenched with various electrophiles to introduce a range of substituents.

Position Reaction Type Reagents/Conditions Resulting Functional Group
N1ProtectionSEM-Cl, NaHSEM-protected pyrrole
N1ProtectionTsCl, baseTosyl-protected pyrrole
C3Electrophilic IodinationN-Iodosuccinimide (NIS), KOHIodo
C2Directed MetalationLDA, then electrophile (e.g., I2)Iodo or other electrophilic groups

Strategic Functionalization of the Pyridine (B92270) Moiety

The pyridine ring of the this compound core can be activated for functionalization through N-oxide formation. researchgate.netresearchgate.net Oxidation of the pyridine nitrogen atom can be accomplished using reagents like meta-chloroperoxybenzoic acid (mCPBA). acs.org This modification alters the electronic properties of the pyridine ring, facilitating subsequent reactions. For instance, N-oxide formation can enable electrophilic substitution at positions that were previously unreactive. acs.org

While the bromine atoms at C4 and C6 are the primary sites for substitution (as discussed in the next section), the pyridine nitrogen itself can be a point of derivatization. However, the focus of pyridine moiety functionalization in the context of the 7-azaindole scaffold is often to activate the ring for substitutions at the carbon atoms.

Position Reaction Type Reagents/Conditions Purpose
N7OxidationmCPBAActivation of the pyridine ring for electrophilic substitution

Introduction of Diverse Substituents at Brominated Positions

The C4 and C6 bromine atoms are key handles for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are extensively used.

The Suzuki-Miyaura cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents. nih.govatlanchimpharma.comnih.gov This reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester. The reactivity of the two bromine atoms can sometimes be differentiated, allowing for sequential and selective substitutions.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method used to form carbon-nitrogen bonds. nih.gov This reaction enables the introduction of primary and secondary amines at the C4 and C6 positions, which is a common strategy in the development of kinase inhibitors. nih.gov The choice of ligand for the palladium catalyst can be critical for the success of these transformations. nih.gov

The Sonogashira coupling provides a route to introduce alkyne functionalities, which can serve as versatile intermediates for further transformations. This reaction utilizes a palladium catalyst in the presence of a copper co-catalyst to couple terminal alkynes with the bromo-substituted core.

Position Reaction Type Catalyst/Reagents Introduced Substituent
C4/C6Suzuki-Miyaura CouplingPd(PPh3)4, K2CO3, Arylboronic acidAryl, Heteroaryl
C4/C6Buchwald-Hartwig AminationPd catalyst (e.g., RuPhos Pd G2), base, AmineAmino
C4/C6Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, AlkyneAlkynyl

Post-Synthetic Modifications and Reactivity of the Dibrominated Core

The this compound core can undergo further modifications after the initial functionalization steps. For example, substituents introduced at the brominated positions can themselves be further elaborated. An introduced nitro group can be reduced to an amine, which can then be acylated or participate in other reactions. nih.gov Similarly, an aldehyde can be converted to an amine via reductive amination. nih.gov

The bromine atoms themselves can be removed through catalytic hydrogenation if desired. researchgate.net This allows for the synthesis of mono-bromo or debrominated analogs.

A summary of potential post-synthetic modifications is presented below:

Initial Functional Group Reaction Type Reagents/Conditions Resulting Functional Group
NitroReductionZn, Acetic AcidAmino
AldehydeReductive AminationAmine, Reducing AgentSubstituted Amine
BromineHydrogenationH2, Pd/CHydrogen

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dibromo 1h Pyrrolo 2,3 B Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine, both ¹H and ¹³C NMR are essential for assigning the positions of the hydrogen and carbon atoms within the fused ring system.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings. Based on the analysis of related bromo-substituted 1H-pyrrolo[2,3-b]pyridines, the following chemical shifts can be predicted. researchgate.netnih.gov The proton on the pyrrole nitrogen (N-H) is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 11 ppm, due to its acidic nature. The protons on the pyrrole ring (H-2 and H-3) and the pyridine ring (H-5) will exhibit characteristic chemical shifts and coupling patterns. For instance, in the related 5-bromo-1H-pyrrolo[2,3-b]pyridine, the H-2, H-3, H-4, and H-6 protons show distinct signals that allow for their unambiguous assignment. researchgate.netnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would display signals for each of the seven carbon atoms in the pyrrolo[2,3-b]pyridine core. The carbons directly attached to the bromine atoms (C-4 and C-6) are expected to have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect. Data from 5-bromo-1H-pyrrolo[2,3-b]pyridine shows carbon signals across a range from approximately 100 to 150 ppm. researchgate.netnih.gov The quaternary carbons involved in the ring fusion (C-3a and C-7a) would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of related bromo-substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.netnih.gov

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-1> 11 (broad s)-
H-2~ 7.5 - 7.7~ 128 - 130
H-3~ 6.4 - 6.6~ 100 - 102
C-4-~ 115 - 120
H-5~ 8.1 - 8.3~ 130 - 132
C-6-~ 110 - 115
C-7a-~ 148 - 150
C-3a-~ 121 - 123

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature in the IR spectrum is expected to be the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region. Finally, the C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. Analysis of the IR spectrum of the related 4-bromo-1H-pyrrolo[2,3-b]pyridine confirms the presence of these characteristic absorption bands. nih.gov

Table 2: Predicted IR Absorption Bands for this compound Predicted data based on analysis of related bromo-substituted 1H-pyrrolo[2,3-b]pyridines. nih.gov

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch3400 - 3300
Aromatic C-H Stretch3100 - 3000
C=C and C=N Stretch1600 - 1450
C-Br Stretch600 - 500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₇H₄Br₂N₂. The molecular weight can be calculated using the atomic masses of its constituent elements. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum. The spectrum would show a cluster of peaks for the molecular ion, with the most intense peaks corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, which is indicative of the presence of two bromine atoms.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of one or both bromine atoms, as well as the cleavage of the pyrrole ring. The observation of fragment ions corresponding to the loss of Br (M-Br)⁺ and the subsequent loss of the second Br atom would be expected.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺273.87Molecular ion with two ⁷⁹Br atoms
[M+2]⁺275.87Molecular ion with one ⁷⁹Br and one ⁸¹Br atom
[M+4]⁺277.87Molecular ion with two ⁸¹Br atoms
[M-Br]⁺194.97 / 196.97Loss of one bromine atom
[M-2Br]⁺116.05Loss of two bromine atoms

Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 B Pyridine Derivatives, with Emphasis on Brominated Analogues

Influence of Halogenation Patterns on Biological Activity

The introduction of halogen atoms onto the 1H-pyrrolo[2,3-b]pyridine scaffold is a widely employed strategy to modulate the potency and physicochemical properties of these derivatives. pharmablock.com Halogenation can influence ligand-protein interactions through various mechanisms, including the formation of halogen bonds, modulation of electronic properties, and by occupying specific hydrophobic pockets within the target protein.

While comprehensive SAR studies focusing exclusively on 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine are not extensively detailed in publicly available literature, the broader impact of bromination on the 7-azaindole (B17877) core has been noted in several contexts. For instance, the synthesis of various brominated 1H-pyrrolo[2,3-b]pyridines serves as a crucial step in the generation of diversified libraries of compounds for biological screening. atlanchimpharma.com The bromine atoms act as versatile synthetic handles, enabling further structural modifications through cross-coupling reactions to explore the chemical space around the core scaffold.

In the context of kinase inhibition, the position and nature of the halogen substituent are critical. For example, in the development of inhibitors for fibroblast growth factor receptor (FGFR), a variety of substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been explored. rsc.org While specific data on a 4,6-dibromo analogue is not provided in this context, the general principle of using halogenated intermediates to build potent inhibitors is well-established. The electronic-withdrawing nature of bromine can alter the pKa of the pyrrole (B145914) nitrogen and the pyridine (B92270) nitrogen, thereby influencing the key hydrogen bonding interactions with the kinase hinge region. nih.gov

Impact of Substituent Variations on Target Interactions

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is profoundly influenced by the nature and position of various substituents, in concert with the core halogenation pattern. The exploration of different functional groups at various positions on the ring system allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for potential Alzheimer's disease treatment, extensive SAR studies revealed the importance of substituents at different positions. nih.gov Although this study did not specifically report on a 4,6-dibromo analogue, it highlights the general principles of substituent effects. The introduction of various aryl and alkyl groups at different positions led to compounds with potent inhibitory activities in the nanomolar range. nih.gov

Similarly, research into antiproliferative agents based on the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrated that the introduction of diverse substituents, such as 1,2,3-triazoles, resulted in compounds with significant growth inhibitory action against several human cancer cell lines. nih.gov These studies underscore the modularity of the 7-azaindole scaffold, where the core (which can be halogenated) provides a foundation for the presentation of various pharmacophoric groups to the biological target.

The following table summarizes the activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives from a study on FGFR inhibitors, illustrating the effect of substituent changes on biological activity.

CompoundSubstituent (R)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h2,6-difluoro-4-methoxyphenyl7925712

Table 1. Inhibitory activity of a key 1H-pyrrolo[2,3-b]pyridine derivative against Fibroblast Growth Factor Receptors (FGFRs). Data sourced from a study on potent FGFR inhibitors. rsc.org

Ligand Design Principles Derived from SAR Analysis

The collective analysis of structure-activity relationships across various studies on 1H-pyrrolo[2,3-b]pyridine derivatives allows for the deduction of several key ligand design principles. These principles guide the rational design of new, more effective modulators of biological targets.

Core Scaffold and Hinge Binding: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold for kinase inhibitors due to its ability to mimic the adenine (B156593) moiety of ATP and form crucial hydrogen bonds with the kinase hinge region. nih.govpharmablock.com Modifications, including halogenation, should aim to preserve or enhance this fundamental interaction.

Strategic Halogenation: The introduction of bromine atoms, as in the this compound scaffold, serves two primary purposes. Firstly, it can directly contribute to binding affinity through halogen bonding or by occupying hydrophobic pockets. Secondly, it provides synthetic handles for further diversification through cross-coupling chemistry, allowing for the exploration of a wide range of substituents at these positions. atlanchimpharma.com

Exploration of Substituents for Potency and Selectivity: The potency and selectivity of inhibitors are dictated by the substituents appended to the core. As seen in various studies, the introduction of specifically tailored aryl, alkyl, or heterocyclic moieties at positions not involved in hinge binding can lead to interactions with other regions of the ATP-binding site, such as the solvent-exposed region or allosteric pockets. nih.govnih.gov This is crucial for achieving selectivity over other kinases. For example, the development of IRAK4 inhibitors utilized structure-based design to optimize substituents on a related pyrrolopyrimidine scaffold to enhance selectivity and physicochemical properties. nih.gov

Modulation of Physicochemical Properties: Substituents play a critical role in determining the drug-like properties of the molecule, including solubility, metabolic stability, and cell permeability. SAR studies often involve a careful balance between optimizing for potency and maintaining favorable pharmacokinetic characteristics. nih.gov

Medicinal Chemistry Applications and Biological Activity of 1h Pyrrolo 2,3 B Pyridine Derivatives

Kinase Inhibition Profiles

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes. mdpi.comnih.gov Abnormal kinase activity is implicated in numerous diseases, particularly cancer, making them important therapeutic targets. nih.govnih.gov

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key factor in the development of various tumors. nih.govrsc.org Consequently, targeting FGFRs with small molecule inhibitors is an attractive cancer therapy strategy. nih.govrsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed and shown to be potent inhibitors of FGFR1, 2, and 3. nih.govuq.edu.au

One study reported the optimization of a lead compound, which resulted in the identification of compound 4h , a pan-FGFR inhibitor with high ligand efficiency. nih.govrsc.org Compound 4h demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. nih.govuq.edu.au It also showed significant activity in inhibiting the proliferation, migration, and invasion of breast cancer cells in vitro. nih.govuq.edu.au The low molecular weight of 4h makes it a promising lead for further development. nih.govrsc.org

Another research effort focused on developing selective covalent inhibitors for FGFR4, a target in hepatocellular carcinoma (HCC). nih.gov This led to the discovery of 7-azaindole (B17877) derivatives, with compounds 24 and 30 showing potent FGFR4 inhibition and high selectivity across the kinome. nih.gov These compounds effectively suppressed the FGFR4 signaling pathway and inhibited the proliferation of HCC cells. nih.gov Compound 30 also demonstrated significant anti-tumor activity in a mouse xenograft model. nih.gov

CompoundTargetIC₅₀ (nM)Reference
4hFGFR17 nih.govuq.edu.au
4hFGFR29 nih.govuq.edu.au
4hFGFR325 nih.govuq.edu.au
4hFGFR4712 nih.gov
24FGFR4Potent Inhibition nih.gov
30FGFR4Potent Inhibition nih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a target for neurodegenerative diseases like Alzheimer's and Down syndrome, as well as for diabetes and certain cancers. mdpi.comnih.govsci-hub.se The 7-azaindole scaffold has been successfully utilized to develop potent DYRK1A inhibitors. nih.gov

Researchers have synthesized 3,5-diaryl-7-azaindole derivatives and found them to be effective competitive inhibitors of DYRK1A. researchgate.net One of the most potent compounds from a series, named DANDY , showed an IC₅₀ of 3.0 nM. researchgate.net Further development led to fluoro-derivatives (F-DANDYs ), such as compound 49 , with an IC₅₀ of 20.7 nM. researchgate.net These studies highlighted that free hydroxyl groups on the aryl substituents are crucial for potent inhibitory activity. researchgate.net Another study identified ID-8 , a DYRK1A inhibitor, as a compound that stimulates the proliferation of human kidney tubular epithelial cells, suggesting a potential therapeutic application in treating acute kidney injury. nih.gov

CompoundIC₅₀ (nM)Reference
DANDY (Compound 48)3.0 researchgate.net
F-DANDY (Compound 49)20.7 researchgate.net
ID-8Top Candidate nih.gov

FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase, is frequently overexpressed in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov The development of small molecule inhibitors against FLT3, particularly for mutations like internal tandem duplication (ITD), is an effective strategy for treating AML. nih.gov

Based on a previously reported compound, two new series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as FLT3 inhibitors. nih.gov Among these, compound CM5 showed significant inhibition of both wild-type FLT3 and the FLT3-ITD mutant, with inhibitory percentages of 57.72% and 53.77%, respectively, at a 1 μM concentration. nih.gov Furthermore, CM5 demonstrated potent antiproliferative activity against FLT3-dependent human AML cell lines, MOLM-13 and MV4-11, with IC₅₀ values of 0.75 μM and 0.64 μM, respectively. nih.gov Mechanistic studies revealed that CM5 induces apoptosis and arrests the cell cycle in the G0/G1 phase, positioning it as a promising lead compound for developing new FLT3 inhibitors. nih.gov

Target/Cell LineInhibition (%) at 1µMIC₅₀ (µM)Reference
FLT357.72%- nih.gov
FLT3-ITD53.77%- nih.gov
MOLM-13 Cells-0.75 nih.gov
MV4-11 Cells-0.64 nih.gov

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in cellular processes like proliferation and survival, and its overexpression is linked to various solid tumors. nih.govkoreascience.kr This makes SGK1 a viable target for cancer therapy. koreascience.kr

A series of novel pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against SGK isoforms. koreascience.kr The research focused on understanding the structure-activity relationship (SAR) to optimize the anticancer properties of these compounds. koreascience.kr One of the most widely referenced SGK1 inhibitors is GSK650394 , a pyrrolo[2,3-b]pyridine compound with an IC₅₀ of 62 nM. nih.gov A docking study involving the co-crystallized ligand 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid , which is structurally similar to GSK650394, revealed key interactions with Asp177 and Ile179 in the ATP binding site of SGK1. nih.gov Another study developed 39 new analogs of GSK650394, with one compound, QGY-5-114-A , showing greater efficacy than the parent compound against colon cancer cells both in vitro and in vivo. nih.gov

CompoundIC₅₀ (nM)NoteReference
GSK65039462Developed by GlaxoSmithKline nih.gov
QGY-5-114-AMore effective than GSK650394Analog of GSK650394 nih.gov
EMD6386833000Phenylbenzohydrazide, developed by Merck nih.gov

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell metabolism, survival, and proliferation. nih.gov Its frequent dysregulation in a wide range of tumors makes it a prime target for cancer therapy. nih.govacs.org Inhibitors targeting key components of this pathway, such as mTOR, are promising anticancer agents. nih.gov

Research into 7-azaindole scaffold derivatives has revealed potent inhibitors of this pathway. nih.govacs.org While many studies focus on PI3K as the primary target, the inhibition of PI3K directly affects downstream signaling to mTOR. nih.gov Therefore, the potent PI3K inhibitors developed from the 7-azaindole scaffold also function as inhibitors of the mTOR signaling pathway. nih.govacs.org The development of these compounds was guided by a fragment-based strategy, leading to derivatives that show potent activity at both the molecular and cellular levels. nih.govacs.org

The phosphoinositide 3-kinase (PI3K) family is central to the PI3K/AKT/mTOR signaling pathway, and its inhibition is a promising approach for molecularly targeted cancer therapy. nih.govacs.org A novel series of 7-azaindole derivatives were discovered as potent PI3K inhibitors using a fragment-based drug design strategy. nih.govacs.org

Starting from a lead compound, N-(2-chloro-5-(1H-pyrrolo(2,3)pyridin-5-yl)pyridin-3-yl)benzenesulfonamide (B6 ), structure-activity relationship (SAR) studies led to significant improvements in potency. nih.gov Replacing the phenyl group at the 3-position of the 7-azaindole core with a pyridine (B92270) group resulted in compounds B13 and B14 , which displayed a pronounced increase in potency. nih.gov Compound B13 emerged as an exceptionally potent PI3Kγ inhibitor with an IC₅₀ of 0.5 nM. nih.gov Further modifications led to compounds C1 and C2 , which also exhibited subnanomolar inhibitory concentrations. nih.govacs.org These 7-azaindole derivatives were found to be more potent than several PI3K inhibitors currently in clinical trials. nih.govacs.org

CompoundIC₅₀ (nM) for PI3KγReference
B130.5 nih.govacs.org
B14Subnanomolar nih.govacs.org
C1Subnanomolar nih.govacs.org
C2Subnanomolar nih.govacs.org

Anticancer Activities and Mechanisms of Action

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a significant structure in medicinal chemistry, forming the core of various compounds with potent anticancer properties. nih.govresearchgate.netjuniperpublishers.comnih.gov Derivatives of this parent molecule have been extensively studied for their ability to combat cancer through multiple mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and prevention of metastasis. nih.govrsc.orgnih.gov The strategic placement of different chemical groups on the 7-azaindole ring system allows for the fine-tuning of their biological effects. nih.gov

While a broad range of substituted 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant anticancer potential, specific biological activity data for the compound 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine is not extensively available in the current scientific literature. This compound is frequently utilized as a key intermediate in the synthesis of more complex molecules that are then evaluated for their therapeutic properties. lookchem.com The following sections will discuss the anticancer activities observed for various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, providing a general overview of the potential of this class of compounds.

Inhibition of Cancer Cell Proliferation

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown notable success in inhibiting the proliferation of a variety of human cancer cell lines. For instance, a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their effects on A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, with some compounds exhibiting excellent anti-proliferative effects with IC50 values ranging from 0.109 µM to 0.245 µM. nih.gov Another study focusing on 1H-pyrrolo[2,3-b]pyridine analogues identified several molecules that exhibited maximum growth inhibitory action against A549, HeLa (cervical cancer), and MDA-MB-231 cancer cell lines at low micromolar concentrations. researchgate.net

Furthermore, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of specific kinases involved in cancer cell proliferation, such as Fibroblast Growth Factor Receptor (FGFR). nih.govrsc.org One such derivative, compound 4h , demonstrated potent inhibition of FGFR1, 2, and 3, and effectively suppressed the proliferation of 4T1 breast cancer cells. nih.govrsc.org Similarly, derivatives have been designed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target in Alzheimer's disease that is also implicated in cancer. nih.gov

The following table summarizes the anti-proliferative activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Key Findings
3-substituted 1H-pyrrolo[2,3-b]pyridinesA549, MDA-MB-231, MCF-7Excellent anti-proliferative effect with IC50 values from 0.109 µM to 0.245 µM. nih.gov
1H-pyrrolo[2,3-b]pyridine analogues (5c, 5d, 5e, etc.)A549, HeLa, MDA-MB-231Maximum growth inhibitory action at lower micromolar concentrations. researchgate.net
Compound 4h (FGFR inhibitor)4T1 (breast cancer)Inhibited breast cancer cell proliferation. nih.govrsc.org
7-azaindole derivatives (CDK9/Cyclin T inhibitors)-Dual inhibition of CDK9/Cyclin T and Haspin, suggesting potent antimitotic activity. lookchem.com

Induction of Apoptosis

In addition to halting proliferation, a key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to effectively trigger this process. For example, the previously mentioned 3-substituted derivative, 16h , was found to promote apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.gov Similarly, the FGFR inhibitor 4h was also shown to induce apoptosis in 4T1 breast cancer cells. nih.govrsc.org This pro-apoptotic activity is a crucial component of the anticancer profile of this class of compounds.

Inhibition of Cancer Cell Migration and Invasion

The spread of cancer to distant organs, a process known as metastasis, is a major cause of mortality. This process involves the migration and invasion of cancer cells. Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine can inhibit these critical steps. Compound 16h , in addition to its other effects, potently suppressed the migration of A549 cells. nih.gov The FGFR inhibitor 4h also significantly inhibited the migration and invasion of 4T1 cells, suggesting its potential to prevent the spread of breast cancer. nih.govrsc.org

Antimicrobial Properties

The 1H-pyrrolo[2,3-b]pyridine scaffold is also a promising platform for the development of new antimicrobial agents. The emergence of drug-resistant bacteria has created an urgent need for novel antibiotics, and this class of compounds has shown activity against a range of bacterial pathogens.

Antibacterial Activity (Gram-positive and Gram-negative strains)

Studies have explored the antibacterial potential of various 1H-pyrrolo[2,3-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of novel pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net One compound, ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate, was identified as the most active compound against all tested bacteria. researchgate.net

Antifungal Activity

The search for novel antifungal agents is critical due to the rise of drug-resistant fungal infections. While direct studies on 1H-pyrrolo[2,3-b]pyridine derivatives are emerging, research on structurally related pyrrole (B145914) and pyridine compounds has shown significant promise. For instance, certain pyridinone derivatives, such as 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), have been identified as having potent antifungal activity against Candida albicans. nih.gov This compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL and exhibited a rapid, fungicidal effect. nih.gov

Similarly, studies on other related heterocyclic systems underscore the potential of the pyrrole moiety in antifungal drug design. Novel pyrrolo[1,2-a]quinoline (B3350903) derivatives have shown very high potency against C. albicans, with some analogues recording MIC values as low as 0.4 µg/mL. nih.gov Hybrid molecules that couple a pyrrolidinone ring with a hydrazine (B178648) moiety have also demonstrated excellent activity against C. albicans, with MIC values around 9.6 µg/mL for the lead compound. mdpi.com These findings suggest that the core pyrrole structure, a key component of 1H-pyrrolo[2,3-b]pyridine, is a valuable pharmacophore for developing new antifungal therapies.

**Table 1: Antifungal Activity of Selected Pyrrole/Pyridine Derivatives against *Candida albicans***

Compound Name Scaffold MIC (µg/mL) Source
1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) Pyridinone 12.5 nih.gov
BQ-06, BQ-07, BQ-08 Pyrrolo[1,2-a]quinoline 0.4 nih.gov
Hyd.H (Hydrazine-pyrrolidinone derivative) Pyrrolidinone 9.6 mdpi.com

Anti-inflammatory and Antioxidant Effects

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade. nih.gov Since inflammation and oxidative stress are frequently linked, some derivatives have also been assessed for antioxidant activity. researchgate.net

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.com While specific IC50 values for 1H-pyrrolo[2,3-b]pyridine derivatives are still being extensively documented, studies on the isomeric N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have provided valuable insights. These compounds were shown to inhibit both COX-1 and COX-2, with some derivatives demonstrating higher selectivity for COX-2 compared to the reference drug meloxicam. nih.gov Furthermore, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides demonstrated anti-inflammatory properties by inhibiting the production of the pro-inflammatory cytokine TNF-α in macrophages. nih.gov One compound in this series, 11h , featuring a 3,3-difluoroazetidine (B2684565) ring, was identified as a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. nih.gov Research on other pyrrole-cinnamate hybrids has also identified potent COX-2 inhibitors, with compound 5 showing an IC50 value of 0.55 µM. mdpi.com

Regarding antioxidant effects, certain 1-arylated 7-azaindoles have been evaluated for their biological properties, which include antioxidant activity. nih.gov In one study, a new pyrimidine-ligated pyrrole derivative, compound 2c , displayed a high antioxidant capacity against the DPPH free radical, with an IC50 of 6.55 μg/mL. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Pyrrolopyridine and Related Derivatives

Compound/Series Scaffold Target Activity Metric Value Source
N-substituted derivatives 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione COX-1 / COX-2 Inhibition similar to Meloxicam - nih.gov
11h 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B IC50 0.14 µM nih.gov
Compound 5 Pyrrole-Cinnamate Hybrid COX-2 IC50 0.55 µM mdpi.com
Compound 2c Pyrimidine-ligated pyrrole DPPH radical IC50 6.55 µg/mL researchgate.net

Other Pharmacological Activities (e.g., Anticonvulsant, Analgesic, Antipyretic, Anti-MDR, Antihypertensive)

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a range of other significant pharmacological effects.

Analgesic Activity: Several studies have confirmed the pain-relieving potential of 7-azaindole derivatives. nih.gov In one study, synthesized derivatives showed significant analgesic activity when tested using the tail immersion method at a dose of 50 mg/kg. nih.govnih.gov The pharmacological profile of some related pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives suggests a mechanism that may involve cyclooxygenase inhibition, similar to NSAIDs, making them effective in models of inflammatory pain like the acetic acid-induced writhing test. nih.govnih.gov

Antihypertensive Activity: The 7-azaindole nucleus has been explored for its cardiovascular effects. researchgate.net Derivatives have been found to act as effective coronary vasodilators and possess blood pressure-lowering activity. researchgate.net In a study using normotensive anesthetized rats, administration of 7-azaindole derivatives at a dose of 10 mg/kg resulted in a slight decrease in blood pressure. researchgate.netresearchgate.net Other related pyrrole-containing compounds, such as N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, have demonstrated moderate to strong antihypertensive activity in spontaneously hypertensive rats (SHR). nih.gov

Anticonvulsant Activity: The potential for pyrrole-based structures to act as anticonvulsants has been noted. While direct data on 1H-pyrrolo[2,3-b]pyridine is limited, related structures show promise. For example, N-(2,6-dimethylphenyl)-3,4-pyridinedicarboximide, a derivative of a pyrrolopyridine isomer, is active against Maximal Electroshock Seizures (MES), indicating potential for designing anticonvulsant drugs. nih.gov Other heterocyclic systems incorporating a pyrrole ring have also been reported to possess anticonvulsant properties. nih.govmdpi.com For instance, certain quinazolin-4(3H)-one derivatives have shown in vivo anticonvulsant effects in the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com

Antipyretic and Anti-MDR Activity: Currently, there is limited specific information available in the reviewed literature regarding the antipyretic or multidrug resistance (MDR) modulating activities of 1H-pyrrolo[2,3-b]pyridine derivatives.

1H-Pyrrolo[2,3-b]pyridines as Bioisosteres of Indole (B1671886) and Purine (B94841) Systems

One of the most significant roles of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold in medicinal chemistry is its function as a bioisostere for both indole and purine systems. nih.gov Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters.

The replacement of a C-H unit in the benzene (B151609) ring of indole with a nitrogen atom to form 7-azaindole introduces a hydrogen bond acceptor. This modification can lead to stronger binding interactions with biological targets, such as protein kinases, potentially increasing potency and efficacy. The structural similarity of azaindoles to the adenine (B156593) fragment of ATP makes them particularly effective as kinase inhibitors. nih.gov This bioisosteric substitution can also favorably alter physicochemical properties like solubility and lipophilicity, which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govsaspublishers.com The strategic use of the 7-azaindole core allows medicinal chemists to navigate and expand the intellectual property space around existing indole- or purine-based drugs. nih.gov

Computational and Theoretical Investigations of 1h Pyrrolo 2,3 B Pyridine Systems

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is extensively used to predict the binding mode and affinity of a small molecule ligand, such as a 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine derivative, within the active site of a target protein.

Research on 1H-pyrrolo[2,3-b]pyridine derivatives has shown their potential to interact with a wide array of protein targets. The 7-azaindole (B17877) core is recognized as an excellent "hinge-binding motif," capable of forming key hydrogen bonds with the backbone of many protein kinases. researchgate.net Docking studies are fundamental in identifying and optimizing these interactions. For example, various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been docked against several important protein targets implicated in diseases like cancer. These studies help elucidate the specific amino acid residues that interact with the ligand, guiding the design of more potent and selective inhibitors. ijper.orgnih.govnih.gov

Key interactions often observed in docking studies with this scaffold include hydrogen bonds formed by the pyrrole (B145914) N-H group and the pyridine (B92270) nitrogen. researchgate.netnih.gov In the case of this compound, the bromine atoms can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. Docking simulations allow researchers to virtually screen libraries of such compounds against protein targets, prioritizing the most promising candidates for synthesis and biological evaluation. ijper.orgnih.gov

Table 1: Examples of Protein Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives Investigated by Molecular Docking
Protein TargetPDB IDTherapeutic AreaKey Findings from Docking StudiesReference
Poly (ADP-ribose) polymerase (PARP)6NRH, 6NRFCancerIdentified favorable binding interactions for novel 7-azaindole analogues, suggesting their potential as PARP inhibitors. ijper.org ijper.org
DEAD-box helicase 3 (DDX3)2I4ICancer, Viral InfectionsA 7-azaindole derivative showed a good docking score (-7.99 kcal/mol) and interacted with key residues Tyr200 and Arg202. nih.govresearchgate.net nih.govresearchgate.net
Fibroblast Growth Factor Receptor 4 (FGFR4)N/ACancerStructure-based design led to the discovery of selective and covalent FGFR4 inhibitors based on the 7-azaindole scaffold. acs.org acs.org
c-Met KinaseN/ACancerDesigned derivatives showed strong inhibitory potential, with docking studies helping to rationalize the structure-activity relationship. nih.gov nih.gov
SARS-CoV-2 Spike Protein/hACE2 InterfaceN/ACOVID-19Novel 7-azaindole derivatives were designed to bind at the protein-protein interface, inhibiting viral entry. nih.gov nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the intrinsic electronic properties of molecules like this compound. These methods are used to calculate molecular geometry, vibrational frequencies, and electronic parameters that govern chemical reactivity and intermolecular interactions. nih.govresearchgate.net

Studies on substituted 7-azaindoles use DFT to analyze how modifications to the core structure affect its properties. researchgate.netrsc.org Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

Chemical Descriptors: DFT calculations can determine properties like chemical potential, hardness, and electrophilicity, which provide further insights into the molecule's stability and reactivity. rsc.org

For this compound, DFT calculations can predict how the electron-withdrawing bromine atoms influence the electron density across the bicyclic ring, affecting its acidity, basicity, and ability to act as a hydrogen bond donor or acceptor. This information is invaluable for predicting its behavior in a biological environment. nih.govresearchgate.net

Table 2: Representative Quantum Chemical Parameters Calculated for a 7-Azaindole Derivative
ParameterDescriptionSignificanceReference Example
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons.Calculated for fluorescent 7-azaindole triazoles to assess electronic properties. rsc.org
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons.Used to determine the energy gap and predict reactivity. rsc.org
Chemical Potential (μ)Related to the escaping tendency of electrons from a system.Predicts molecular stability and reactivity.Calculated via DFT at the B3LYP/6-311G(d,p) level for 7-azaindole hybrids. rsc.org
Chemical Hardness (η)Measures resistance to change in electron distribution.Higher hardness correlates with greater stability.Determined for 7-azaindole hybrids to understand their stability. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of all particles. springernature.com This allows for the study of conformational changes, the stability of binding poses, and the role of solvent molecules.

For the 1H-pyrrolo[2,3-b]pyridine system, MD simulations are used to:

Validate Docking Poses: An MD simulation starting from a docked conformation can assess its stability. If the ligand remains in the binding pocket and maintains key interactions throughout the simulation, the docking pose is considered reliable. nih.govnih.gov

Analyze Conformational Flexibility: Both the ligand and the protein are flexible. MD simulations can explore different conformations of the ligand within the binding site and reveal induced-fit effects, where the protein adjusts its shape to accommodate the ligand. access-ci.org

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to estimate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

In a study of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein, MD simulations confirmed that the most active compounds could stably bind to the protein interface, validating the docking results and providing a deeper understanding of the interaction dynamics. nih.gov For a compound like this compound, MD simulations would be critical to understand the stability of its interactions with a target protein and to assess how its specific substitution pattern influences the dynamics of the complex.

Prediction of Biological Activity through In Silico Methods

In addition to predicting binding, computational methods can forecast a molecule's potential biological activity and drug-like properties. These in silico approaches are crucial for prioritizing compounds in the early stages of drug discovery.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for a set of 1H-pyrrolo[2,3-b]pyridine derivatives with known activities, researchers can predict the activity of new, untested compounds like this compound. These models identify which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are most important for activity, thereby guiding the design of more potent molecules. nih.gov

ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models use a molecule's structure to estimate properties like intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity. nih.gov Several online tools and software packages are available for these predictions. nih.govdergipark.org.tr For a potential drug candidate based on the this compound scaffold, predicting ADMET properties early in the design process is essential to avoid costly failures in later development stages. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Complex Dibrominated Pyrrolo[2,3-b]pyridines

The development of efficient and regioselective synthetic routes is paramount for the exploration of complex derivatives of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine. Current strategies for the synthesis of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or vice-versa. researchgate.netresearchgate.net

Future synthetic efforts will likely focus on late-stage diversification of the this compound core. This could involve the selective functionalization of the C2, C3, or C5 positions through metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netresearchgate.net A key challenge will be achieving regioselectivity in these transformations, given the presence of multiple reactive sites on the dibrominated scaffold. One patented method for preparing 4-halogenated-7-azaindoles involves the N-oxidation of 7-azaindole (B17877) followed by treatment with phosphorus oxyhalides. google.com This approach could potentially be adapted for the synthesis of the 4,6-dibromo derivative.

Furthermore, the development of one-pot or multicomponent reactions that allow for the rapid assembly of complex, substituted dibrominated pyrrolo[2,3-b]pyridines from simple starting materials would be highly valuable for generating compound libraries for high-throughput screening. uni-rostock.de

Exploration of New Pharmacological Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore, with derivatives showing inhibitory activity against a range of important biological targets, particularly protein kinases. nih.govnih.gov These include Janus kinases (JAKs), c-Met, and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers and inflammatory diseases. nih.govrsc.org Additionally, derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory and central nervous system disorders. nih.gov

Future research should aim to explore whether the specific 4,6-dibromo substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core can lead to novel or enhanced selectivity for known targets, or even enable the targeting of entirely new classes of proteins. The bromine atoms can act as key interaction points within a protein's binding site and can also modulate the electronic properties of the heterocyclic core, potentially influencing binding affinity and selectivity. nih.govmdpi.com Systematic screening of this compound and its derivatives against a broad panel of kinases and other enzymes will be crucial in identifying new and unexpected pharmacological activities. google.comresearchgate.net For example, some pyrrolopyrimidine derivatives have shown potential as inhibitors of the TAM family of receptor tyrosine kinases (Axl and Mer), which are involved in tumor survival and chemoresistance. researchgate.net

Design of Next-Generation Therapeutics Based on the this compound Scaffold

Building upon the known biological activities of the parent scaffold, the this compound core offers a promising starting point for the design of next-generation therapeutics. nih.govastrazeneca.com The bromine atoms provide vectors for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

One promising direction is the development of highly selective kinase inhibitors. By exploiting the interactions of the bromine atoms with specific amino acid residues in the kinase ATP-binding site, it may be possible to design inhibitors with improved selectivity profiles, thereby reducing off-target effects and associated toxicities. nih.govmdpi.com For instance, the development of second-generation JAK inhibitors with greater selectivity for specific JAK isozymes is an active area of research to mitigate side effects observed with first-generation pan-JAK inhibitors. nih.gov

Furthermore, the 4,6-dibromo scaffold could be incorporated into novel therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras), which induce the degradation of target proteins rather than simply inhibiting their activity. The dibrominated core could serve as the warhead that binds to the target protein of interest.

Advanced Materials and Other Non-Biological Applications of the Compound

Beyond its therapeutic potential, the this compound scaffold holds promise for applications in materials science, particularly in the field of organic electronics. Halogenated aromatic and heteroaromatic compounds are often used as building blocks for the synthesis of organic semiconductors. chemicalbook.com The bromine atoms on the pyrrolo[2,3-b]pyridine core can facilitate intermolecular interactions, such as halogen bonding, which can influence the packing of molecules in the solid state and, consequently, their electronic properties.

Derivatives of 4-bromo-7-azaindole have been noted for their use in materials science and organic electronics, suggesting that the dibrominated analog could also be a valuable component in the design of new materials. chemicalbook.com These materials could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). astrazeneca.comresearchgate.netacs.orgresearchgate.net The electron-rich nature of the pyrrole ring combined with the electron-withdrawing properties of the pyridine ring and bromine atoms can lead to interesting photophysical properties, making these compounds candidates for use as emitters or charge-transport materials. researchgate.net

Overcoming Synthetic Challenges for Scalable Production in Research Settings

For this compound to be widely utilized in both research and potential future commercial applications, the development of a scalable and cost-effective synthesis is crucial. A significant challenge in the synthesis of polyhalogenated heterocycles is achieving high regioselectivity, especially on a large scale. acs.org The direct bromination of the 1H-pyrrolo[2,3-b]pyridine core can lead to a mixture of mono-, di-, and tri-brominated products, necessitating difficult and often low-yielding purification steps.

Future research in this area should focus on the development of robust and reproducible methods for the selective introduction of bromine atoms at the C4 and C6 positions. This may involve the use of specific directing groups or the optimization of reaction conditions (e.g., choice of brominating agent, solvent, and temperature) to favor the desired isomer. nih.gov A patented process for preparing halogenated azaindoles using PyBroP as a brominating agent in the presence of a dehydrating agent like BSA (N,O-Bis(trimethylsilyl)acetamide) has been shown to improve selectivity and yield, which could be a viable strategy for scale-up. google.com

Furthermore, process optimization to minimize the use of expensive reagents and simplify purification procedures will be essential for making this compound and its derivatives readily accessible for extensive research and development. The successful scale-up of a highly regioselective synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole to a >50 kg scale, which utilized crystallization for product isolation, demonstrates that scalable processes for functionalized azaindoles are achievable. acs.org

Q & A

Q. What are common synthetic routes for introducing bromine substituents at the 4,6-positions of pyrrolo[2,3-b]pyridine?

Bromination strategies often employ reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or bromine in polar solvents (e.g., DMF or DCM) under controlled temperatures. Evidence from substituted analogs (e.g., 5-bromo-7-azaindole) highlights regioselectivity challenges; directing groups or protecting strategies (e.g., SEM groups) may enhance specificity . For example, 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is synthesized via NaH/MeI alkylation followed by nitration .

Q. How can NMR spectroscopy confirm the structure of 4,6-dibromo derivatives?

1H NMR^1\text{H NMR} and 13C NMR^{13}\text{C NMR} are critical for verifying substitution patterns. Key signals include aromatic protons (δ 6.5–8.5 ppm) and coupling constants to distinguish adjacent bromines. For 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, 1H NMR^1\text{H NMR} revealed distinct singlet peaks for methyl groups (δ 3.8–4.0 ppm) and deshielded aromatic protons . HRMS further validates molecular formulas (e.g., 4,6-dichloro derivatives with C13H18Cl2N2OSi\text{C}_{13}\text{H}_{18}\text{Cl}_2\text{N}_2\text{OSi}) .

Q. What are the primary applications of brominated pyrrolo[2,3-b]pyridines in medicinal chemistry?

These scaffolds are pivotal in kinase inhibitor design. For example, 1H-pyrrolo[2,3-b]pyridine derivatives target FGFR1–4 (e.g., compound 4h : IC50_{50} = 7–25 nM) via hinge-region interactions (hydrogen bonding with Asp641) . Bromine substituents enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl/heteroaryl extensions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data for 4,6-dibromo derivatives across kinase assays?

Discrepancies may arise from off-target effects or assay conditions. For BTK inhibitors, scaffold-hopping strategies identified compounds with IC50_{50} < 10 nM, but cellular potency varied due to membrane permeability . Mitigate this via logP optimization (e.g., replacing bromine with trifluoromethyl groups) or prodrug approaches .

Q. What methodological advances enable regioselective functionalization of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine?

Transition-metal catalysis (Pd, Cu) is key. For example, Sonogashira coupling of 3-alkynyl derivatives (e.g., 21e : 36% yield) requires careful control of Pd(PPh3_3)4_4 and base (K2_2CO3_3) in toluene/EtOH . Recent work with MnO2_2-mediated oxidations (e.g., Scheme 2) improves yields for 3-benzoyl derivatives .

Q. How do computational models guide SAR for brominated pyrrolo[2,3-b]pyridines in kinase inhibition?

Molecular docking (e.g., FGFR1 binding studies) identifies critical interactions: the pyrrolo[2,3-b]pyridine core binds the hinge region, while 5-substituents (e.g., trifluoromethyl) form hydrogen bonds with Gly485 . MD simulations further assess conformational stability of halogen-bonding interactions with hydrophobic pockets .

Q. What strategies address solubility challenges in 4,6-dibromo derivatives during in vivo testing?

Co-solvent systems (e.g., PEG-400/water) or formulation with cyclodextrins improve bioavailability. For analogs like 3-nitro-4-amino derivatives, salt formation (e.g., HCl salts) enhances aqueous solubility without compromising activity .

Key Methodological Insights

  • Synthesis : Prioritize regioselective bromination using directing groups (e.g., SEM) and validate via HRMS/NMR .
  • SAR : Use scaffold-hopping (e.g., thieno[2,3-b]pyridine analogs) to balance potency and selectivity .
  • Data Analysis : Cross-validate enzyme assays with cellular models to address permeability issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.